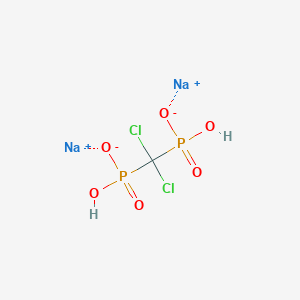Clodronic acid (disodium salt)
CAS No.:
Cat. No.: VC16657325
Molecular Formula: CH2Cl2Na2O6P2
Molecular Weight: 288.85 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | CH2Cl2Na2O6P2 |
|---|---|
| Molecular Weight | 288.85 g/mol |
| IUPAC Name | disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
| Standard InChI | InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
| Standard InChI Key | HJKBJIYDJLVSAO-UHFFFAOYSA-L |
| Canonical SMILES | C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Clodronic acid disodium salt (CAS No. 22560-50-5) belongs to the non-nitrogenous bisphosphonate class, characterized by a P-C-P backbone with two chlorine atoms substituted at the central carbon . Its molecular formula, , corresponds to a molecular weight of 268.88 g/mol . The compound exists as a white to off-white crystalline solid with a melting point exceeding 330°C, ensuring stability under ambient storage conditions .
Table 1: Key Physicochemical Properties of Clodronic Acid Disodium Salt
| Property | Value/Description |
|---|---|
| Molecular Weight | 268.88 g/mol |
| Melting Point | >330°C |
| Water Solubility | 49–51 mg/mL |
| Plasma Protein Binding | ~75% |
| Elimination Half-Life | 120–240 hours (bone-bound) |
Pharmacological Profile and Mechanism of Action
Clodronic acid disodium salt inhibits osteoclast-mediated bone resorption through two primary mechanisms: disruption of osteoclast adhesion and interference with cellular energy metabolism .
Osteoclast Adhesion Disruption
The compound integrates into hydroxyapatite crystals within bone matrix. During osteoclast-mediated acidification of the resorption lacuna, clodronic acid is released and internalized via fluid-phase endocytosis . Intracellular accumulation destabilizes osteoclast podosomes—actin-rich structures essential for bone adhesion—causing detachment and apoptosis .
Metabolic Inhibition
As a structural analog of pyrophosphate, clodronic acid forms non-hydrolyzable ATP analogues (e.g., AppCCl2p) that inhibit mitochondrial ADP/ATP translocases . This disrupts cellular energy production, particularly in osteoclasts, which exhibit high metabolic demands during bone resorption .
Pharmacokinetics
Following intravenous administration, approximately 70% of the dose undergoes renal excretion within 24 hours, while the remainder incorporates into bone mineral matrix . The bone-bound fraction exhibits a prolonged half-life of 120–240 days, enabling sustained antiresorptive effects . Oral bioavailability remains limited (1–2%) due to poor intestinal absorption .
Table 2: Pharmacokinetic Parameters of Clodronic Acid Disodium Salt
| Parameter | Value |
|---|---|
| Bioavailability (Oral) | 1–2% |
| Volume of Distribution | 20–30 L |
| Renal Clearance | 75% of plasma clearance |
| Bone Incorporation | ~30% of administered dose |
Clinical Applications and Therapeutic Efficacy
Clodronic acid disodium salt is FDA-approved for managing hypercalcemia of malignancy and osteolytic lesions in breast cancer and multiple myeloma .
Hypercalcemia Management
In clinical trials, intravenous clodronic acid (1,500 mg single dose) normalized serum calcium levels in 70–80% of patients within 4–7 days . The effect persists for 7–14 days, necessitating repeat dosing in refractory cases .
Osteolytic Metastasis
A landmark study demonstrated that 1,600 mg/day oral clodronic acid reduced skeletal-related events by 30% in breast cancer patients over 24 months . Radiographic analysis showed a 40% decrease in new lytic lesions compared to placebo .
Emerging Research and Unresolved Questions
Recent investigations have explored novel applications and mechanistic nuances of clodronic acid disodium salt.
Macrophage Modulation
Liposomal clodronic acid induces selective macrophage apoptosis, enabling targeted depletion in autoimmune models . This "suicide" technique has shown promise in experimental colitis, reducing pro-inflammatory cytokines by 60% in murine studies .
Dose Optimization Challenges
Comparative pharmacokinetic analysis indicates sheep achieve 90% lower plasma concentrations than humans at equivalent mg/kg doses . This interspecies variability underscores the need for allometric scaling in veterinary applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume